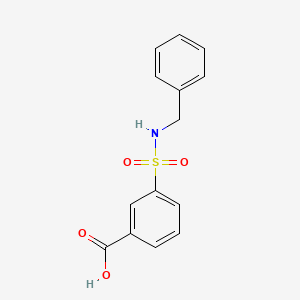

3-Benzylsulfamoyl-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYRXPRMAIAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350635 | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-77-4 | |

| Record name | 3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzylsulfamoyl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-benzylsulfamoyl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the probable synthetic route, experimental protocols based on established chemical principles, and the expected analytical data for the key compounds involved.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of benzoic acid to produce the key intermediate, 3-(chlorosulfonyl)benzoic acid. This is followed by the reaction of the sulfonyl chloride intermediate with benzylamine to yield the final product, this compound.

The overall reaction scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure describes the chlorosulfonation of benzoic acid.

Materials:

-

Benzoic acid

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Cool the flask in an ice bath.

-

Slowly and portion-wise, add benzoic acid to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

This procedure outlines the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine.

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Benzylamine

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 3-(chlorosulfonyl)benzoic acid in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzylamine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess benzylamine and pyridine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 65-85-0 |

| 3-(Chlorosulfonyl)benzoic Acid | C₇H₅ClO₄S | 220.63 | 128-130 | 4025-64-3 |

| This compound | C₁₄H₁₃NO₄S | 291.32 | Not Available | 7326-77-4 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzylsulfamoyl-benzoic Acid

This technical guide provides a detailed overview of the core physicochemical properties of this compound (CAS Number: 7326-77-4). The information herein is compiled for use in research, drug development, and scientific applications, offering key data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 291.32 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 7326-77-4 | Santa Cruz Biotechnology[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[2]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[3] The tube's closed end is tapped gently on a hard surface to ensure the sample is tightly packed.[4]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a calibrated thermometer. Modern apparatuses often use a heated metal block and a digital thermometer.[2]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point. A slower ramp rate ensures thermal equilibrium and an accurate reading.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[2] For pure compounds, this range is typically sharp (0.5-1.0°C).

-

Recording: The melting point is recorded as a range of these two temperatures.[2]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the maximum amount of a solute that can dissolve in a solvent at a constant temperature.[5][6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6] The temperature must be strictly controlled throughout the experiment.[5]

-

Phase Separation: After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid, often by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of a compound.[7][8]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[7]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[7] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[7]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve where the concentrations of the acid and its conjugate base are equal.[9] This point corresponds to the inflection point of the sigmoid curve.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures the lipophilicity of a compound, defined as its distribution ratio between an organic (n-octanol) and an aqueous phase.[10][11]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD determination) are mixed and shaken vigorously to pre-saturate each phase with the other.[12][13] The two phases are then allowed to separate completely.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is measured using an appropriate analytical method, such as HPLC-UV.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. scbt.com [scbt.com]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. enamine.net [enamine.net]

- 13. agilent.com [agilent.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzylsulfamoyl)benzoic Acid

Compound Identification and Structure

3-(Benzylsulfamoyl)benzoic acid is an aromatic carboxylic acid containing a benzyl-substituted sulfonamide group at the meta position. This structure combines the features of benzoic acid, a common scaffold in medicinal chemistry, with a sulfonamide linkage, a well-known pharmacophore.

IUPAC Name: 3-[(Benzylamino)sulfonyl]benzoic acid

Structure:

Physicochemical Properties

Quantitative experimental data for 3-(Benzylsulfamoyl)benzoic acid is scarce. The following table summarizes key computed properties and experimental data from close structural analogs for comparison.

| Property | Value (3-(Benzylsulfamoyl)benzoic acid) | Analog Compound & Value | Citation |

| Molecular Formula | C₁₄H₁₃NO₄S | 3-(Phenylsulfamoyl)benzoic acid: C₁₃H₁₁NO₄S | [1] |

| Molecular Weight | 291.31 g/mol | 3-(Phenylsulfamoyl)benzoic acid: 277.30 g/mol | [1] |

| CAS Number | Not Assigned | 3-(Phenylsulfamoyl)benzoic acid: 1576-45-0 | [1] |

| 3-Sulfamoylbenzoic acid: 636-76-0 | [2][3] | ||

| XLogP3 (Predicted) | ~2.5-3.0 | 3-(Phenylsulfamoyl)benzoic acid: 2.1 | [1] |

| Hydrogen Bond Donors | 2 | 3-(Phenylsulfamoyl)benzoic acid: 2 | [1] |

| Hydrogen Bond Acceptors | 5 | 3-(Phenylsulfamoyl)benzoic acid: 5 | [1] |

| Appearance | White to off-white solid (Predicted) | 3-Sulfamoylbenzoic acid: White crystal or crystalline powder | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone (Predicted) | 3-Sulfamoylbenzoic acid: Soluble in water and some organic solvents | [4] |

Potential Biological Activity and Applications

While this specific molecule is not extensively studied, the sulfonamide class of compounds is known for a vast range of pharmacological activities.[5][6] N-benzylsulfonamide derivatives, in particular, have been investigated for several therapeutic applications.

-

Antimicrobial Activity: Many sulfonamide derivatives exhibit antibacterial and antifungal properties.[5][6][7] They often act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms.

-

Anti-inflammatory Properties: Certain benzenesulfonamide derivatives have shown potent anti-inflammatory effects.[7]

-

Antihyperlipidemic Activity: Studies on N-benzylsulfamates and benzylsulfonamides have demonstrated their ability to lower serum cholesterol and triglyceride levels in animal models.[8]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors, which have applications as diuretics and for treating glaucoma.[9]

Given these precedents, 3-(Benzylsulfamoyl)benzoic acid serves as a valuable scaffold for medicinal chemists to synthesize and screen for novel therapeutic agents.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and characterization of 3-(Benzylsulfamoyl)benzoic acid.

The most direct synthesis route involves the reaction of 3-(Chlorosulfonyl)benzoic acid with benzylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride group.

Reaction Scheme: C₆H₄(COOH)(SO₂Cl) + C₆H₅CH₂NH₂ → C₆H₄(COOH)(SO₂NHCH₂C₆H₅) + HCl

Materials and Equipment:

-

3-(Chlorosulfonyl)benzoic acid

-

Benzylamine

-

Pyridine or Triethylamine (as an HCl scavenger)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.1 equivalents). Subsequently, add benzylamine (1 equivalent) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 3-(Benzylsulfamoyl)benzoic acid.[10]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. Determine the melting point.

This protocol outlines a general method to screen the synthesized compound for its Minimum Inhibitory Concentration (MIC) against bacterial strains.

Materials and Equipment:

-

Synthesized 3-(Benzylsulfamoyl)benzoic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37 °C)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., at 10 mg/mL).

-

Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and evaluation of 3-(Benzylsulfamoyl)benzoic acid.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Caption: General workflow for in vitro antimicrobial screening (MIC assay).

References

- 1. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Biological Potential of 3-Benzylsulfamoyl-benzoic Acid: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, 3-Benzylsulfamoyl-benzoic acid and its derivatives represent a promising scaffold with a diverse range of potential biological activities. While direct studies on this compound are limited, extensive research on its close analogs and derivatives has revealed significant inhibitory effects in key therapeutic areas, including cancer, inflammation, and infectious diseases. This technical guide consolidates the existing data on related compounds to illuminate the potential of this chemical entity.

Derivatives of sulfamoyl-benzoic acid have demonstrated notable efficacy as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions such as thrombosis, diabetes, inflammation, and cancer.[1] Furthermore, the broader class of benzenesulfonamide derivatives has shown potential as antimicrobial and anti-inflammatory agents.[2][3][4] Analogs where a phenyl group replaces the benzyl group have been identified as modulators of endoplasmic reticulum aminopeptidases (ERAP), which are crucial in the immune response.[5] Additionally, benzyl and benzoyl benzoic acid derivatives have been explored as inhibitors of bacterial RNA polymerase-sigma factor interaction, highlighting their potential as antimicrobials.[6]

Quantitative Bioactivity of this compound Derivatives

The following table summarizes the quantitative bioactivity data for derivatives of this compound. It is important to note that these data are for structurally related compounds and serve as an indicator of the potential activity of the parent compound.

| Compound | Target | Assay | Activity (IC50) | Reference |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Enzyme Inhibition Assay | 0.29 ± 0.07 µM | [1] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | Enzyme Inhibition Assay | 2.88 ± 0.13 μM | [1] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | Enzyme Inhibition Assay | 0.72 ± 0.11 μM | [1] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | Enzyme Inhibition Assay | 0.28 ± 0.07 μM | [1] |

| A benzenesulphonamide derivative (Compound 4e) | Antioxidant Activity | DPPH Assay | 0.3287 mg/mL | [2] |

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of its derivatives, this compound could potentially target several key biological pathways:

-

h-NTPDase Inhibition: Human NTPDases (h-NTPDase1, -2, -3, and -8) are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Their inhibition can impact thrombosis, inflammation, and cancer progression. The sub-micromolar activity of a benzylsulfamoyl derivative against h-NTPDase2 suggests this is a strong potential target.[1]

-

ERAP Modulation: Endoplasmic reticulum aminopeptidases, such as ERAP2, are involved in trimming peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules.[5] Inhibition of ERAP2 is a promising strategy in cancer immunotherapy and for treating autoimmune diseases.[5] Phenylsulfamoyl benzoic acid derivatives have been shown to act as uncompetitive inhibitors of ERAP2.[5]

-

Antimicrobial Activity: Derivatives of benzyl and benzoyl benzoic acid have been shown to inhibit the interaction between bacterial RNA polymerase and its sigma factor, a critical step in bacterial transcription.[6] This mechanism offers a potential avenue for developing new antibiotics. The broader class of benzenesulphonamides also exhibits antimicrobial properties.[2][3][4]

-

Anti-inflammatory and Antioxidant Effects: Benzenesulphonamide derivatives have demonstrated anti-inflammatory and antioxidant activities in vitro.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research.

h-NTPDase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against human NTPDases.

Materials:

-

Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

-

ATP, ADP (substrates)

-

Malachite green reagent

-

Tris-HCl buffer

-

Test compounds dissolved in DMSO

Procedure:

-

The reaction is typically performed in a 96-well plate.

-

A reaction mixture is prepared containing Tris-HCl buffer (pH 7.4), CaCl2, and the h-NTPDase enzyme.

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by adding the substrate (ATP or ADP).

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding the malachite green reagent.

-

The absorbance is measured at a specific wavelength (e.g., 630 nm) to quantify the amount of inorganic phosphate released.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

ERAP2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ERAP2.

Materials:

-

Recombinant human ERAP2 enzyme

-

Fluorogenic peptide substrate (e.g., H-Arg-AMC)

-

Assay buffer (e.g., HEPES buffer with NaCl and ZnCl2)

-

Test compounds dissolved in DMSO

Procedure:

-

The assay is conducted in a 96-well or 384-well plate format.

-

The ERAP2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer.

-

The enzymatic reaction is initiated by adding the fluorogenic peptide substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

The initial reaction rates are calculated from the linear portion of the fluorescence curves.

-

The IC50 value is determined by fitting the dose-response curve of the compound's inhibitory effect.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Phenylsulfamoyl)benzoic Acid|High-Quality Research Chemical [benchchem.com]

- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Benzylsulfamoyl-benzoic Acid Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-benzylsulfamoyl-benzoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Derivatives and analogs of this core structure have been shown to exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. These compounds have demonstrated efficacy as enzyme inhibitors and receptor modulators, with potential applications in oncology, immunology, and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and experimental evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with the chlorosulfonation of a benzoic acid precursor, followed by the reaction with a primary or secondary amine to form the sulfonamide, and subsequent modifications if required.

General Synthetic Workflow

The general synthetic route involves two key transformations: the formation of the sulfonamide bond and, in many cases, the subsequent formation of an amide bond from the benzoic acid moiety.

Caption: General synthetic workflow for 3-benzylsulfamoyl-benzamide derivatives.

Experimental Protocol: Synthesis of 3-(Benzylsulfamoyl)benzoic Acid

This protocol describes a representative synthesis of the core compound.

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen).

-

Amine Addition: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add benzylamine (1 equivalent) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(benzylsulfamoyl)benzoic acid.

Biological Activities

Derivatives of this compound have been investigated as inhibitors of several key enzymes and as receptor agonists. The following tables summarize the quantitative data for some of these activities.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

These enzymes are involved in purinergic signaling and are targets for various pathologies including thrombosis and cancer.[1]

| Compound ID | Derivative Structure/Name | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | >50 | 0.29 ± 0.07 | >50 | >50 |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |

Data sourced from reference[1].

Inhibition of Endoplasmic Reticulum Aminopeptidases (ERAP)

ERAP enzymes play a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.

| Compound ID | Derivative Structure/Name | ERAP1 IC₅₀ (µM) | ERAP2 IC₅₀ (µM) |

| Compound 3 | 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid | 0.23 | >100 |

Data represents a related phenylsulfamoyl benzoic acid derivative, highlighting the scaffold's potential. Sourced from reference[2].

Agonism of Lysophosphatidic Acid Receptor 2 (LPA₂)

LPA₂ is a G protein-coupled receptor that mediates antiapoptotic and mucosal barrier-protective effects, making its agonists potential therapeutics for conditions affecting the gut.[3]

| Compound ID | Derivative Structure/Name | LPA₂ EC₅₀ (nM) |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 |

| 11c | 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.15 ± 0.02 |

| 8c | 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 60.90 ± 9.39 |

Data sourced from reference[3].

Mechanisms of Action

LPA₂ Receptor Agonism

As agonists of the LPA₂ receptor, these compounds mimic the action of the endogenous ligand, lysophosphatidic acid. Upon binding, they induce a conformational change in the receptor, leading to the activation of downstream signaling pathways through coupling with heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13.

Caption: LPA₂ receptor signaling pathway activated by agonists.

Bacterial RNA Polymerase Inhibition

Certain benzoic acid derivatives act as inhibitors of bacterial transcription by targeting the RNA polymerase (RNAP) holoenzyme.[4] The mechanism often involves disrupting the crucial protein-protein interaction between the RNAP core enzyme and the σ factor, which is essential for promoter recognition and transcription initiation.

Caption: Mechanism of bacterial RNA polymerase inhibition.

Experimental Protocols

Detailed protocols for key assays are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol: h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies enzyme activity by measuring the inorganic phosphate (Pi) released from ATP hydrolysis.

Caption: Experimental workflow for the h-NTPDase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.

-

Enzyme: Recombinant human NTPDase in Assay Buffer.

-

Substrate: ATP solution in Assay Buffer.

-

Inhibitor: Prepare serial dilutions of the test compound in Assay Buffer (with DMSO concentration kept constant).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 5 µL of the inhibitor solution (or vehicle for control).

-

Add 20 µL of the h-NTPDase enzyme solution. For the "no enzyme" control, add 20 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the ATP substrate solution.

-

Incubate at 37°C for an optimized time (e.g., 20 minutes) ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at approximately 630 nm.

-

Subtract the average absorbance of the "no enzyme" control from all other wells.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: ERAP2 Inhibition Assay (Fluorogenic Substrate Hydrolysis)

This assay measures ERAP2 activity by the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Enzyme: Recombinant human ERAP2 in Assay Buffer.

-

Substrate: L-Arginine-7-Amido-4-Methylcoumarin (R-AMC) in Assay Buffer.

-

Inhibitor: Prepare serial dilutions of the test compound.

-

-

Assay Procedure (in a 96-well black plate):

-

Add 50 µL of Assay Buffer to each well.

-

Add 1 µL of the inhibitor dilution (or DMSO for control).

-

Add 25 µL of the ERAP2 enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the R-AMC substrate solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~465 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve.

-

Normalize the data to the DMSO control (100% activity) and no enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol: LPA₂ Receptor Agonist Assay (Calcium Mobilization)

This functional assay measures the Gαq/11-mediated activity of the LPA₂ receptor by quantifying intracellular calcium release.

Methodology:

-

Cell Culture: Plate cells stably expressing the human LPA₂ receptor (e.g., CHO-LPA₂) in a 96-well black, clear-bottom plate.

-

Dye Loading:

-

Wash cells with a buffered salt solution (e.g., HBSS).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

-

Record a baseline fluorescence reading.

-

Add serial dilutions of the test compound (agonist) and measure the fluorescence change over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration.

-

Normalize the data to the maximal response induced by a saturating concentration of LPA.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Conclusion

The this compound framework represents a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area, ultimately aiming to translate these findings into novel therapeutic agents for a range of human diseases.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Benzylsulfamoyl-benzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-Benzylsulfamoyl-benzoic acid, a compound of significant interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous compounds, namely phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives. The primary molecular targets identified for these analogs are key enzymes involved in immunological and purinergic signaling pathways: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). This guide presents a detailed overview of the inhibitory mechanisms, quantitative data from relevant studies, experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound belongs to a class of aromatic sulfonamides that have garnered attention for their therapeutic potential. While direct studies on this compound are not extensively available, research on closely related phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives provides a strong predictive framework for its biological activity. These analogs have been identified as potent enzyme inhibitors, suggesting that this compound likely exerts its effects through similar molecular interactions. This guide will focus on two primary, well-documented mechanisms of action for these related compounds: the inhibition of ERAP2 and the modulation of h-NTPDase activity.

Predicted Mechanism of Action: Enzyme Inhibition

Based on the available literature for analogous compounds, the principal mechanism of action for this compound is predicted to be the targeted inhibition of specific enzymes.

Inhibition of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Phenylsulfamoyl benzoic acid derivatives have been identified as inhibitors of ERAP2.[1][2] ERAP2 plays a critical role in the adaptive immune response by trimming peptide precursors for presentation by Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP2 activity has been implicated in cancer and autoimmune diseases, making it a compelling therapeutic target.

The proposed mechanism of inhibition is uncompetitive , where the inhibitor binds to the enzyme-substrate complex. This mode of action is distinct from traditional peptidomimetic inhibitors and suggests a novel binding site near the enzyme's catalytic center.[2]

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8).[3] These enzymes are crucial for regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. The modulation of h-NTPDase activity has therapeutic implications in thrombosis, inflammation, diabetes, and cancer.[3]

Quantitative Data: Inhibitory Activity of Analogous Compounds

The following table summarizes the inhibitory concentrations (IC50) of representative phenylsulfamoyl benzoic acid and sulfamoyl benzamide derivatives against their respective enzyme targets.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | [3] |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 | [3] |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 | [3] |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 | [3] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | [3] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | [3] |

| 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61) | ERAP2 | Not specified as IC50, but identified as a novel inhibitor | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.

h-NTPDase Inhibition Assay

-

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of human NTPDase isoforms.

-

Enzyme Source: Soluble forms of human NTPDase1, -2, -3, and -8 expressed and purified from COS-7 cells.

-

Procedure:

-

The reaction mixture contains 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, and the test compound at varying concentrations.

-

The enzyme (h-NTPDase1, -2, -3, or -8) is pre-incubated with the test compound for 15 minutes at 37°C.

-

The reaction is initiated by the addition of the substrate, ATP (for NTPDase1, -3, and -8) or ADP (for NTPDase2), at a final concentration of 100 µM.

-

The total reaction volume is 200 µL.

-

The mixture is incubated for 30 minutes at 37°C.

-

The reaction is terminated by the addition of 50 µL of 10% (w/v) SDS.

-

The amount of inorganic phosphate released is quantified using the malachite green molybdate reagent.

-

Absorbance is measured at 630 nm.

-

IC50 values are calculated by non-linear regression analysis.

-

ERAP2 Inhibition Assay

-

Objective: To assess the inhibitory potential of test compounds against ERAP2.

-

Enzyme Source: Recombinant human ERAP2.

-

Substrate: Fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

-

Procedure:

-

Assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.5) and 1 µM ZnCl2.

-

ERAP2 is incubated with varying concentrations of the test compound.

-

The reaction is initiated by the addition of the Arg-AMC substrate.

-

The hydrolysis of the substrate is monitored by measuring the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

The mode of inhibition (e.g., uncompetitive) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted signaling pathways and experimental workflows.

Caption: Predicted uncompetitive inhibition of ERAP2 by this compound analogs.

Caption: Experimental workflow for determining h-NTPDase inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is pending, the data from structurally related compounds strongly suggest a role as an enzyme inhibitor, particularly targeting ERAP2 and h-NTPDases. The uncompetitive inhibition of ERAP2 presents a novel avenue for immunomodulatory drug design, while the selective inhibition of h-NTPDase isoforms offers potential for therapies targeting purinergic signaling pathways.

Future research should focus on validating these predicted mechanisms for this compound through direct enzymatic assays and structural biology studies to elucidate the precise binding interactions. Furthermore, cell-based and in vivo studies are warranted to assess the therapeutic potential of this compound in relevant disease models. This technical guide provides a foundational framework to accelerate these research and development endeavors.

References

- 1. 3-(Phenylsulfamoyl)benzoic Acid|High-Quality Research Chemical [benchchem.com]

- 2. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Benzylsulfamoyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 3-Benzylsulfamoyl-benzoic acid and details the requisite experimental protocols for its empirical determination. Due to the absence of publicly available experimental solubility data for this compound, this document leverages solubility data from its constituent chemical moieties, benzoic acid and sulfonamides, to establish a predictive framework. This guide serves as a foundational resource for researchers, offering both a theoretical solubility assessment and the practical methodologies required for precise experimental validation, which is critical for drug development, formulation, and analytical method development.

Introduction

This compound is an organic molecule that incorporates both a benzoic acid and a benzylsulfamoyl functional group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. A thorough understanding of a compound's solubility in various solvents is paramount for the design of effective drug delivery systems and for ensuring consistent performance in preclinical and clinical studies. This guide outlines the predicted solubility characteristics of this compound and provides detailed experimental procedures for its quantitative measurement.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both acidic (carboxylic acid and sulfonamide) and hydrophobic (benzyl and phenyl rings) functionalities. The carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt. The presence of the benzyl and phenyl groups is expected to confer solubility in various organic solvents.

Based on the known solubility of benzoic acid and various sulfonamides, a predicted solubility profile for this compound is presented in Table 1. It is imperative to note that these are predicted values and must be confirmed by experimental analysis.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.4) | Poorly soluble | The hydrophobic benzyl and phenyl groups are expected to limit solubility in neutral aqueous media. |

| 0.1 N HCl (pH ~1) | Very poorly soluble | At low pH, the carboxylic acid will be protonated, reducing its polarity and further decreasing aqueous solubility. |

| 0.1 N NaOH (pH ~13) | Soluble | At high pH, the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. |

| Ethanol | Soluble | Ethanol can engage in hydrogen bonding with the carboxylic acid and sulfonamide groups, and its alkyl chain can interact with the hydrophobic parts of the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the polar functional groups. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the acidic protons. |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, and moderate solubility is expected. |

| Dichloromethane | Sparingly Soluble | As a non-polar solvent, it is expected to have limited ability to solvate the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2]

General Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound is outlined in the workflow diagram below.

Caption: Workflow for solubility determination.

Detailed Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical method (e.g., HPLC-UV, UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Separate the solid phase from the liquid phase by either centrifugation at a high speed or by filtering the suspension through a syringe filter. This step must be performed quickly to avoid temperature fluctuations.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

The solubility is then calculated by taking into account the dilution factor.

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[3]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Column: A C18 reversed-phase column is typically suitable for this type of molecule.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by a UV scan).

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

3.3.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed, provided that the solvent system does not interfere with the absorbance of the analyte.[4][5]

-

Wavelength of Maximum Absorbance (λmax): This should be determined by scanning a solution of this compound across the UV-Vis spectrum.

-

Calibration: A calibration curve (absorbance versus concentration) must be generated using standard solutions of known concentrations.

-

Measurement: The absorbance of the diluted supernatant is measured at the λmax, and the concentration is calculated using the calibration curve.

pH-Dependent Solubility Determination

For ionizable compounds like this compound, determining solubility at different pH values is crucial.

Potentiometric Titration Method

This method can be used to determine the intrinsic solubility and pKa of the compound.[6][7]

Procedure Outline:

-

A known amount of the compound is suspended in water.

-

The suspension is titrated with a strong base (e.g., NaOH) and a strong acid (e.g., HCl).

-

The pH is monitored throughout the titration using a calibrated pH electrode.

-

The point at which the solid dissolves or precipitates is used to calculate the intrinsic solubility.

Conclusion

While specific experimental data for this compound is not currently available, a predictive solubility profile can be established based on its chemical structure. This guide provides a robust framework for the experimental determination of its solubility in various aqueous and organic solvents. The detailed protocols for the shake-flask method, coupled with HPLC-UV or UV-Vis quantification, offer a reliable means to generate the critical data necessary for advancing the research and development of this compound. Accurate solubility data is a cornerstone of successful drug formulation and development, and the methodologies outlined herein provide a clear path to obtaining this essential information.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 3-Benzylsulfamoyl-benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-Benzylsulfamoyl-benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic spectroscopy and synthesis, drawing parallels with closely related molecules to offer a comprehensive analytical and synthetic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components: a 1,3-disubstituted benzene ring, a carboxylic acid group, a sulfonamide linkage, and a benzyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | COOH |

| ~8.2 - 8.0 | Multiplet | 2H | Aromatic H (adjacent to COOH and SO₂NH) |

| ~7.8 - 7.5 | Multiplet | 2H | Aromatic H |

| ~7.4 - 7.2 | Multiplet | 5H | Aromatic H (benzyl ring) |

| ~4.3 | Singlet | 2H | CH₂ (benzyl) |

| ~8.5 - 8.0 | Singlet (broad) | 1H | SO₂NH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (carboxylic acid) |

| ~140 | Aromatic C (ipso, attached to SO₂NH) |

| ~138 | Aromatic C (ipso, benzyl ring) |

| ~134 | Aromatic C (ipso, attached to COOH) |

| ~132 - 128 | Aromatic CH |

| ~48 | CH₂ (benzyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3250 | Medium | N-H stretch (sulfonamide) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretch (sulfonamide) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 291 | [M]⁺ (Molecular Ion) |

| 274 | [M-OH]⁺ |

| 246 | [M-COOH]⁺ |

| 150 | [HOOC-C₆H₄-SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (2.2 equivalents) as a base to neutralize the HCl byproduct. Cool the mixture in an ice bath.

-

Addition of Benzylamine: Slowly add benzylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the aqueous layer.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

General Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound, intended to support further research and development efforts. Experimental validation of the predicted data and proposed synthesis is recommended.

Potential Therapeutic Targets of 3-Benzylsulfamoyl-benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylsulfamoyl-benzoic acid, also known as 3-(phenylsulfamoyl)benzoic acid, is a small molecule that has emerged as a versatile scaffold in medicinal chemistry. While data on the parent compound itself is limited, extensive research into its analogs has revealed significant potential for therapeutic intervention by targeting key proteins involved in immunology and cell signaling. This technical guide provides an in-depth overview of the primary therapeutic targets identified for derivatives of this compound, focusing on Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and Lysophosphatidic Acid Receptor 2 (LPA2). This document outlines the mechanisms of action, relevant signaling pathways, quantitative data for key analogs, and detailed experimental protocols for assessing compound activity.

Introduction to this compound

This compound (PubChem CID: 759339) is an organic compound with the molecular formula C13H11NO4S.[1] Its structure features a benzoic acid moiety linked to a benzylsulfamoyl group. This scaffold has proven to be a valuable starting point for the development of potent and selective modulators of biological targets. Research has primarily focused on the synthesis and evaluation of derivatives to optimize potency and selectivity, leading to the identification of promising therapeutic avenues.

Primary Therapeutic Target: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Derivatives of this compound have been identified as novel inhibitors of ERAP2, a key enzyme in the antigen presentation pathway.

Role of ERAP2 in Antigen Presentation

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of viral or tumor-derived antigens to CD8+ T cells, a critical step in initiating an adaptive immune response. By modulating the repertoire of peptides presented by MHC class I molecules, ERAP2 can influence the immune response. Inhibition of ERAP2 is being explored as a therapeutic strategy in oncology to alter the tumor cell immunopeptidome and enhance anti-tumor immunity.

Mechanism of Inhibition by this compound Analogs

A notable derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61), has been identified as a novel, potent, and uncompetitive inhibitor of ERAP2.[2][3] This compound binds near the catalytic center of ERAP2 at a site distinct from that of traditional peptidomimetic inhibitors.

Signaling and Biological Pathways

The primary pathway influenced by ERAP2 inhibition is the MHC class I antigen presentation pathway.

References

The Genesis and Evolution of Sulfamoyl-Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl-benzoic acids represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of life-saving drugs. From their early beginnings as potent diuretics to their contemporary roles in targeted cancer therapy and beyond, the journey of these compounds is a testament to the power of chemical synthesis and the intricate dance between molecular structure and biological function. This in-depth technical guide explores the discovery and history of sulfamoyl-benzoic acids, providing a comprehensive overview of their synthesis, key developmental milestones, and the scientific pioneers who unlocked their therapeutic potential. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

A Historical Overview: From Sulfa Drugs to Modern Therapeutics

The story of sulfamoyl-benzoic acids is intrinsically linked to the broader history of sulfonamide-based pharmaceuticals. The journey began with the discovery of the antibacterial properties of sulfonamides in the 1930s. A pivotal moment occurred in 1937 when it was observed that the early sulfa drug, sulfanilamide, induced metabolic acidosis and a diuretic effect by inhibiting carbonic anhydrase.[1] This serendipitous discovery laid the groundwork for the development of a new class of drugs.

The deliberate pursuit of diuretic agents from sulfonamide scaffolds was championed by researchers at Merck Sharp & Dohme in the 1940s and 1950s. A dedicated team, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a vast number of sulfonamide derivatives.[2] Their goal was to create compounds that enhanced the excretion of sodium and chloride without the undesirable side effect of metabolic acidosis associated with earlier carbonic anhydrase inhibitors like acetazolamide.[3]

This intensive research effort culminated in the discovery of chlorothiazide in 1957, the first thiazide diuretic.[4] This breakthrough was a landmark in the treatment of edema and hypertension and firmly established the therapeutic potential of the sulfamoyl-containing aromatic scaffold.[1] The success of chlorothiazide spurred further research, leading to the development of the highly potent loop diuretics, such as furosemide, which are derivatives of 5-sulfamoyl-2-aminobenzoic acid.[5][6] These compounds revolutionized the management of fluid overload in conditions like congestive heart failure.[7]

In recent years, the versatility of the sulfamoyl-benzoic acid core has been further demonstrated with the discovery of derivatives that act as specific agonists for G protein-coupled receptors, such as the lysophosphatidic acid receptor 2 (LPA2), highlighting their potential in areas beyond diuresis, including cancer and fibrosis.[8]

Core Synthetic Methodologies

The foundational synthetic route to sulfamoyl-benzoic acids and their derivatives typically involves two key steps: chlorosulfonation of a benzoic acid derivative followed by amination.

General Synthetic Workflow

The general workflow for the synthesis of sulfamoyl-benzoic acid derivatives can be visualized as a two-step process, often followed by further modifications to the carboxylic acid or the sulfamoyl group.

Caption: General workflow for the synthesis of sulfamoyl-benzoic acid derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key sulfamoyl-benzoic acid intermediates and the widely used diuretic, furosemide.

Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid[9]

This protocol details the synthesis of a key intermediate used in the preparation of various diuretics.

Step 1: Sulfonation

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add N-methylpyrrolidone (NMP) as the solvent.

-

Add 2,4-dichlorobenzoic acid and sodium sulfate (as a catalyst) to the NMP.

-

Heat the mixture to 145°C until all solids are dissolved.

-

Slowly add chlorosulfonic acid dropwise to the reaction mixture.

-

Maintain the temperature at 145°C for 5 hours after the addition is complete.

Step 2: Isolation of the Sulfonyl Chloride Intermediate

-

Cool the reaction mixture to room temperature.

-

Centrifuge the mixture to collect the solid product and recover the solvent. The resulting solid is 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

Step 3: Ammoniation

-

In a separate reaction vessel equipped with a cooling jacket, add aqueous ammonia.

-

Cool the ammonia solution to 0°C using an ice-salt bath.

-

Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold ammonia solution.

Step 4: Acidification and Purification

-

After the addition is complete, acidify the reaction mixture.

-

Wash the resulting precipitate with water to obtain the crude product of 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Purify the crude product by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis of Furosemide[10]

This protocol outlines the synthesis of the loop diuretic furosemide from 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

-

In a suitable reaction vessel, react 2,4-dichlorobenzoic acid with chlorosulfonic acid.

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitate and wash with cold water until the filtrate is neutral to obtain 2,4-dichloro-5-chlorosulfonylbenzoic acid.

Step 2: Ammonolysis of the Sulfonyl Chloride

-

Add the 2,4-dichloro-5-chlorosulfonylbenzoic acid to a concentrated ammonia solution, ensuring the temperature is maintained below 10°C.

-

Stir the mixture for approximately 3 hours at 10-15°C.

-

Acidify the reaction mixture to precipitate the 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Filter, wash with water, and dry the product. Further purification can be achieved by recrystallization from an ethanol-water mixture.

Step 3: Condensation with Furfurylamine

-

In a reaction vessel, dissolve the 2,4-dichloro-5-sulfamoylbenzoic acid in a suitable solvent.

-

Add furfurylamine to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution reaction.

-

After the reaction is complete, cool the mixture and isolate the crude furosemide.

-

Purify the furosemide by recrystallization.

Quantitative Data and Structure-Activity Relationships

The biological activity of sulfamoyl-benzoic acid derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Inhibitory Activity of Sulfamoyl-Benzoic Acid Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [9] |

| 4-Sulfamoylbenzoic acid | 334 | 5.3 | - | - | [10] |

| 4-Chloro-3-sulfamoylbenzoic acid | - | - | - | - | [11] |

| Furosemide | - | - | - | - | - |

| Derivative 11 (from[12]) | - | - | 49.7 | 263 | [12] |

Note: "-" indicates data not available in the cited sources. Lower Ki values indicate higher inhibitory potency.

Table 2: Physicochemical Properties of Selected Sulfamoyl-Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| 2-Sulfamoylbenzoic acid | C7H7NO4S | 201.20 | - | -0.4 |

| 4-Sulfamoylbenzoic acid | C7H7NO4S | 201.20 | 285-295 | - |

| Furosemide | C12H11ClN2O5S | 330.74 | ~206 | 2.03 |

Note: Data compiled from various sources.[13][14][15][16]

Signaling Pathways and Mechanisms of Action

Sulfamoyl-benzoic acid derivatives exert their therapeutic effects through various mechanisms, most notably through the inhibition of carbonic anhydrase and, in some cases, through the modulation of G protein-coupled receptors.

Mechanism of Carbonic Anhydrase Inhibition and Diuresis

The diuretic effect of many sulfamoyl-benzoic acid derivatives stems from their ability to inhibit carbonic anhydrase in the proximal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of bicarbonate, leading to increased excretion of sodium, potassium, and water.[1][7]

Caption: Mechanism of carbonic anhydrase inhibition in the renal proximal tubule.

LPA2 Receptor Signaling Pathway

Certain sulfamoyl-benzoic acid derivatives have been identified as agonists of the LPA2 receptor, a G protein-coupled receptor involved in various cellular processes. Activation of LPA2 can trigger multiple downstream signaling cascades through its coupling to Gαq/11, Gαi/o, and Gα12/13 proteins.[8][17]